3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
The compound 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a unique chemical entity. Its intricate structure combines several functional groups and ring systems, leading to a versatile range of chemical properties and potential applications. This article delves into its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Initial Formation of Pyridazin-3-yl Derivative: : Starting with 6-methylpyridazine, the compound is chlorinated to form 6-chloromethylpyridazine.
Substitution with Piperidine: : The chlorinated derivative then undergoes a substitution reaction with piperidine in a solvent such as dichloromethane or acetonitrile, facilitated by a base like potassium carbonate.
Formation of Pyridin-2(1H)-one Core: : The compound is then coupled with pyridin-2(1H)-one through a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final structure.
Industrial Production Methods
Industrial production may scale up the synthesis using optimized reaction conditions:
Catalysts: : Utilization of catalysts like palladium in Suzuki or Stille coupling reactions can enhance yield.
Optimization of Solvents: : Large-scale processes may involve greener solvents to minimize environmental impact.
Temperature and Pressure Control: : Precise control of reaction temperatures and pressures to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the methyl group of the pyridazine ring, using reagents like KMnO₄ or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation of any unsaturated bonds using catalysts like palladium on carbon.
Substitution: : The compound can engage in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Solvents: : Dichloromethane, acetonitrile, ethanol.
Major Products Formed
Oxidation: : Conversion of methyl group to carboxylic acid or aldehyde derivatives.
Reduction: : Saturated derivatives of the pyridazine ring.
Substitution: : New derivatives with functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
This compound's complex structure makes it a prime candidate for studying various chemical reactions and developing new synthetic methodologies.
Biology
In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical pathways due to its multifaceted interactions with biomolecules.
Medicine
Industry
It may find use in the development of new materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets
The compound might interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved
Potential pathways include inhibition of enzymatic activity, modulation of receptor signaling pathways, and disruption of specific protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-pyridine
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-benzene
Highlighting Its Uniqueness
The compound's unique combination of pyridazinyl and piperidine moieties, coupled with the pyridin-2(1H)-one core, grants it distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-4-5-14(19-18-11)23-12-6-9-20(10-7-12)16(22)13-3-2-8-17-15(13)21/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQNJZKJMWEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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